molecular formula C16H16ClN3OS2 B6121151 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide

2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide

Cat. No. B6121151
M. Wt: 365.9 g/mol
InChI Key: DDOUCUKNKZKWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide, also known as BACH, is a chemical compound that has been studied for its potential use in scientific research. BACH is a hydrazinecarbothioamide derivative that has shown promise in various applications, including as an antitumor agent and as a potential therapeutic for neurological disorders.

Mechanism of Action

The mechanism of action of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in tumor growth and neurodegeneration. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been shown to activate the antioxidant pathway Nrf2, which can reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In animal models, 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to improve cognitive function, reduce oxidative stress, and increase antioxidant activity. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is its potential use in the treatment of various diseases, including cancer and neurological disorders. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been shown to have low toxicity in animal models. However, one limitation of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide. One area of interest is the development of more efficient synthesis methods for 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide and its derivatives. Another area of interest is the investigation of the mechanism of action of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide and the identification of potential targets for its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide in vivo, particularly in human clinical trials.

Synthesis Methods

2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide can be synthesized through a multi-step process involving the reaction of benzyl mercaptan with acetic anhydride, followed by the reaction of the resulting product with 4-chlorophenylhydrazinecarbothioamide. The final product is purified through recrystallization.

Scientific Research Applications

2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been studied for its potential use as an antitumor agent. In vitro studies have shown that 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been studied for its potential use as a therapeutic for neurological disorders such as Alzheimer's disease and Parkinson's disease. In animal models, 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to improve cognitive function and reduce oxidative stress.

properties

IUPAC Name

1-[(2-benzylsulfanylacetyl)amino]-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS2/c17-13-6-8-14(9-7-13)18-16(22)20-19-15(21)11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOUCUKNKZKWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(benzylsulfanyl)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide

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